molecular formula C9H18BrF B13784884 1-Bromo-9-fluorononane

1-Bromo-9-fluorononane

Cat. No.: B13784884
M. Wt: 225.14 g/mol
InChI Key: PFIXURRAACGUQE-UHFFFAOYSA-N
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Description

1-Bromo-9-fluorononane is an organic compound with the molecular formula C9H18BrF. It is a halogenated alkane, specifically a nonane derivative, where a bromine atom is attached to the first carbon and a fluorine atom is attached to the ninth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-9-fluorononane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-bromo-9-chlorononane with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-9-fluorononane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-9-fluorononane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in labeling and tracking biological molecules due to its halogen atoms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-9-fluorononane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, making it more reactive towards certain chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-9-chlorononane
  • 1-Bromo-9-iodononane
  • 1-Fluoro-9-chlorononane
  • 1-Fluoro-9-iodononane

Uniqueness

1-Bromo-9-fluorononane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other halogenated nonanes. The combination of these halogens allows for a wider range of chemical transformations and applications .

Properties

Molecular Formula

C9H18BrF

Molecular Weight

225.14 g/mol

IUPAC Name

1-bromo-9-fluorononane

InChI

InChI=1S/C9H18BrF/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2

InChI Key

PFIXURRAACGUQE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCF)CCCCBr

Origin of Product

United States

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